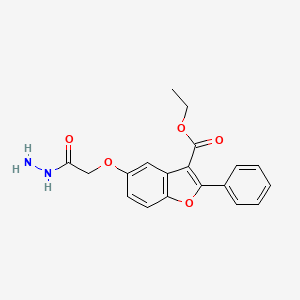

5-Hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

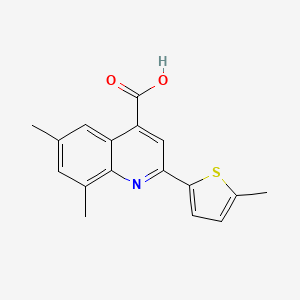

“5-Hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester” is a chemical compound with the linear formula C19H18N2O5 . It has a molecular weight of 354.366 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “5-Hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester” consists of a benzofuran ring attached to a hydrazinocarbonylmethoxy group and a phenyl group . Benzofuran is a heterocyclic compound, and its derivatives are found in many drugs due to their versatility and unique physicochemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester” are not available in the search results. Sigma-Aldrich does not collect analytical data for this product .Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have been conducted on the synthesis of derivatives related to the benzofuran structure, demonstrating their potential antimicrobial activities. For instance, new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives have been synthesized, showing antimicrobial properties against Candida albicans and various bacterial strains (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008). Similarly, benzofuran aryl ureas and carbamates have been reported for their antimicrobial significance (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).

Chemical Synthesis Methodologies

The research extends to the development of synthesis methodologies for carboxylic acid hydrazides, which are crucial intermediates in pharmaceutical and organic chemistry. One study presented an efficient and general process for preparing carboxylic acid hydrazides, including those of alpha,beta-unsaturated acids, under mild conditions (Zhang et al., 2002). Another study focused on the synthesis of pyridazinone derivatives, emphasizing an efficient three-step sequence for obtaining 2,6-disubstituted 5-hydroxy-3(2H)-pyridazinone-4-carboxylic acid ethyl esters (Li et al., 2007).

Biological Activities of Derivatives

Ethyl esters of 4-R-6,8-dimethyl-1-oxo-1,2-dyhidropyrrolo[1,2-d][1,2,4]triazine-7-carboxylic acids have been developed, showing in vitro anticancer and antibacterial activities. The study highlights the potential for novel antibacterial and antifungal compounds (Astakhina et al., 2016).

Application in Chromatography

A unique acid hydrazide derivative was synthesized for use as a pre-column derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC), demonstrating its applicability for rapid assays of carboxylic acids with satisfactory separability (Saito et al., 1995).

properties

IUPAC Name |

ethyl 5-(2-hydrazinyl-2-oxoethoxy)-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c1-2-24-19(23)17-14-10-13(25-11-16(22)21-20)8-9-15(14)26-18(17)12-6-4-3-5-7-12/h3-10H,2,11,20H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWCXSRCAQBJBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)NN)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydrazinocarbonylmethoxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2368103.png)

![3-(4-methylbenzyl)-6-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2368105.png)

![Tert-butyl 2-[(2-hydroxyethyl)amino]acetate](/img/structure/B2368106.png)

![3-[(3-Iodophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2368111.png)

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B2368112.png)

![2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2368114.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2368119.png)

![(2E)-3-[5-(2-nitrophenyl)thien-2-yl]acrylic acid](/img/structure/B2368120.png)